molecular formula C10H20Sn B14225211 (2,4-Dimethylpenta-1,3-dien-1-yl)(trimethyl)stannane CAS No. 817642-35-6

(2,4-Dimethylpenta-1,3-dien-1-yl)(trimethyl)stannane

Cat. No.: B14225211
CAS No.: 817642-35-6
M. Wt: 258.98 g/mol
InChI Key: WRQDKHBXHDAWMI-UHFFFAOYSA-N
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Description

(2,4-Dimethylpenta-1,3-dien-1-yl)(trimethyl)stannane is an organotin compound characterized by the presence of a stannane group attached to a 2,4-dimethylpenta-1,3-dien-1-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dimethylpenta-1,3-dien-1-yl)(trimethyl)stannane typically involves the reaction of 2,4-dimethylpenta-1,3-diene with trimethyltin chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically conducted at low temperatures to control the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This compound can be reduced using reagents such as lithium aluminum hydride to yield reduced tin-containing products.

    Substitution: The stannane group can be substituted with other functional groups through reactions with halogens or organometallic reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.

    Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents); reactions are carried out under inert atmospheres to prevent side reactions.

Major Products:

    Oxidation: Oxidized tin derivatives.

    Reduction: Reduced tin-containing compounds.

    Substitution: Various substituted organotin compounds.

Scientific Research Applications

(2,4-Dimethylpenta-1,3-dien-1-yl)(trimethyl)stannane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds, which are valuable intermediates in the synthesis of complex organic molecules.

    Biology: Investigated for its potential use in biological assays and as a precursor for biologically active organotin compounds.

    Medicine: Explored for its potential use in the development of organotin-based pharmaceuticals with antimicrobial and anticancer properties.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its ability to form stable tin-carbon bonds.

Mechanism of Action

The mechanism of action of (2,4-Dimethylpenta-1,3-dien-1-yl)(trimethyl)stannane involves the interaction of the stannane group with various molecular targets. The tin atom can coordinate with electron-rich sites on target molecules, facilitating reactions such as nucleophilic substitution and addition. The compound’s reactivity is influenced by the electronic and steric properties of the 2,4-dimethylpenta-1,3-dien-1-yl moiety, which can modulate the accessibility and reactivity of the stannane group.

Comparison with Similar Compounds

    2,4-Dimethylpenta-1,4-diene: Similar in structure but lacks the stannane group, resulting in different reactivity and applications.

    3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoic Acid: Contains a different functional group, leading to distinct chemical properties and uses.

Uniqueness: (2,4-Dimethylpenta-1,3-dien-1-yl)(trimethyl)stannane is unique due to the presence of the stannane group, which imparts specific reactivity and enables its use in the formation of tin-carbon bonds. This distinguishes it from other similar compounds that do not contain tin or have different functional groups.

Properties

CAS No.

817642-35-6

Molecular Formula

C10H20Sn

Molecular Weight

258.98 g/mol

IUPAC Name

2,4-dimethylpenta-1,3-dienyl(trimethyl)stannane

InChI

InChI=1S/C7H11.3CH3.Sn/c1-6(2)5-7(3)4;;;;/h1,5H,2-4H3;3*1H3;

InChI Key

WRQDKHBXHDAWMI-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=C[Sn](C)(C)C)C)C

Origin of Product

United States

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